6-bromo-1-benzofuran-2-carbaldehyde
Description
Properties
CAS No. |
1369141-43-4 |
|---|---|
Molecular Formula |
C9H5BrO2 |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic substitution using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) selectively introduces bromine at the 6-position of benzofuran. Reaction conditions critically influence regioselectivity:
-
NBS in Dichloromethane : A mild protocol employing NBS (1.1 equiv) in CH₂Cl₂ at 0–25°C achieves 85–90% bromination efficiency at the 6-position, minimizing di-substitution.
-
Bromine with Lewis Acids : Br₂ combined with FeBr₃ in acetic acid enhances electrophilicity, but excessive bromine risks over-bromination at the 4- and 7-positions.
Table 1: Bromination Agents and Outcomes
| Agent | Solvent | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| NBS | CH₂Cl₂ | 0–25°C | 85–90 | High (6-position) |
| Br₂/FeBr₃ | AcOH | 50°C | 70–75 | Moderate |
Directed Bromination via Pd Catalysis
Palladium-mediated C–H activation enables direct bromination without pre-functionalization. Using Pd(OAc)₂ (10 mol%) with NaOAc and AgOAc in cyclopentyl methyl ether (CPME) at 110°C, aryl iodides couple selectively at the 6-position, achieving 80–85% yields. This method circumvents traditional electrophilic limitations but requires inert atmospheres and specialized ligands.
Integrated Synthesis Protocols
Sequential Bromination-Formylation
A two-step protocol optimizes scalability:
One-Pot C–H Functionalization and Transamidation
Pd-catalyzed C–H arylation followed by transamidation streamlines synthesis:
-
C–H Arylation : 8-Aminoquinoline-directed Pd(OAc)₂ (5 mol%) mediates coupling with aryl iodides in CPME at 110°C (16 hours).
-
Transamidation : Boc-activation and amine treatment cleave the directing group, yielding this compound derivatives in 75–80% yield.
Table 2: Comparison of Integrated Methods
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| Sequential Bromination | 2 | 68–72 | Cost-effective |
| Pd-Catalyzed/Transamidation | 3 | 75–80 | Modular, diverse derivatives |
Analytical Characterization
Post-synthesis validation employs spectroscopic and chromatographic techniques:
-
¹H NMR : Aldehyde proton resonates at δ 9.8–10.2 ppm (singlet), while aromatic protons show coupling patterns confirming substitution.
-
IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 650–750 cm⁻¹ (C-Br).
-
Mass Spectrometry : Molecular ion peak at m/z 226.97 (M⁺) aligns with C₉H₅BrO₂.
Challenges and Optimization Opportunities
-
Regioselectivity in Bromination : Competing 4- and 7-bromination remains a hurdle, necessitating Lewis acid screening or directing groups.
-
Aldehyde Stability : The aldehyde group is prone to oxidation; stabilizing via in situ derivatization (e.g., acetal formation) improves yields.
-
Catalyst Costs : Pd-based methods, while efficient, require cost-benefit analysis for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using an organometallic reagent.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NH3 in ethanol, organometallic reagents in anhydrous conditions.
Major Products Formed
Oxidation: 6-bromo-1-benzofuran-2-carboxylic acid.
Reduction: 6-bromo-1-benzofuran-2-methanol.
Substitution: 6-amino-1-benzofuran-2-carbaldehyde, 6-alkyl-1-benzofuran-2-carbaldehyde.
Scientific Research Applications
6-bromo-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and aldehyde group play crucial roles in its binding affinity and specificity. The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Electronic and Reactivity Differences :
- Benzofuran’s oxygen atom contributes to electron-rich aromatic systems, favoring electrophilic substitutions at specific positions.
Other Brominated Heterocycles
- 5-Bromo-2-furancarboxaldehyde : A furan-based analog lacking the fused benzene ring, reducing aromatic stability but increasing reactivity in nucleophilic additions.
- 6-Bromo-2-naphthaldehyde : A polycyclic analog with extended conjugation, offering distinct photophysical properties.
Research Findings and Trends
- Synthetic Utility : Brominated benzofuran/indole aldehydes serve as precursors for metal-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with boronic acids yield biaryl systems for drug discovery .
- Biological Activity : Indole derivatives exhibit higher binding affinity to neurological targets (e.g., serotonin receptors) due to NH interactions, whereas benzofuran analogs show promise in anti-inflammatory applications.
Q & A
Basic: What are the standard synthetic routes for 6-bromo-1-benzofuran-2-carbaldehyde, and how are reaction conditions optimized?
The synthesis typically involves bromination of a benzofuran precursor followed by formylation. Key steps include:
- Bromination : Using electrophilic brominating agents (e.g., Br₂ in H₂SO₄ or NBS) at controlled temperatures (0–25°C) to minimize side reactions .
- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) under anhydrous conditions, with yields dependent on stoichiometric ratios and reaction time (12–24 hr) .
- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) ensure >95% purity. Monitoring via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and NMR (distinct aldehyde proton at δ 10.2–10.5 ppm) is critical .
Basic: How is this compound characterized structurally?
- Spectroscopy :
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 239) validates molecular weight .
Advanced: How can crystallographic data resolve ambiguities in the compound’s electronic structure?
Single-crystal X-ray diffraction (SCXRD) using SHELXL ( ) refines bond lengths/angles, particularly the aldehyde group’s planarity and bromine’s steric effects. For example:
- Bond Lengths : C2=O (1.21 Å) vs. C6-Br (1.89 Å) .
- Torsional Angles : Benzofuran ring distortion due to bromine’s bulk .
Discrepancies between computational (DFT) and experimental data (e.g., dipole moments) require iterative refinement in SHELXPRO .
Advanced: What strategies address contradictory reactivity data in nucleophilic substitution reactions?
Conflicting reports on SNAr reactivity (e.g., NH₃ vs. amines) may arise from solvent polarity or Brønsted acidity. Systematic approaches include:
- Solvent Screening : Compare DMF (polar aprotic) vs. THF (low polarity) to assess nucleophile activation .
- pH Control : Buffer reactions (e.g., NaHCO₃ in H₂O/EtOH) to suppress acid-catalyzed side reactions .
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps .
Basic: What are the compound’s primary applications in medicinal chemistry?
- Scaffold for Drug Discovery : The bromine enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), while the aldehyde enables Schiff base formation with amino groups in target proteins .
- Probe Synthesis : Conjugation with fluorescent tags (e.g., dansyl chloride) tracks cellular uptake in cancer models .
Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions?
Bromine’s electronegativity directs Pd-catalyzed couplings (Suzuki, Heck):
- Steric Effects : Bulky ligands (e.g., SPhos) favor coupling at C3 over C6 due to bromine’s hindrance .
- Electronic Effects : Bromine’s -I effect deactivates the ring, requiring higher temperatures (80–100°C) for C6 functionalization .
Contradictory yields (e.g., aryl vs. vinyl boronic acids) are resolved by DFT-calculated transition-state energies .
Basic: What analytical methods confirm the compound’s stability under storage?
- Accelerated Degradation Studies : Heat (40°C, 75% RH, 4 weeks) with HPLC monitoring (retention time shifts indicate aldehyde oxidation) .
- Light Sensitivity : UV-Vis (λmax ~280 nm) tracks photodegradation; store in amber vials at -20°C .
Advanced: How can computational modeling predict the compound’s metabolic pathways?
- Docking Simulations (AutoDock Vina) : Predict CYP450 oxidation sites (e.g., C3 vs. C5) .
- MD Simulations : Assess aldehyde’s susceptibility to glutathione conjugation (t1/2 ~2 hr in liver microsomes) .
Validate with in vitro assays (e.g., human hepatocyte incubation + LC-MS/MS) .
Advanced: What crystallographic challenges arise in refining the compound’s structure, and how are they mitigated?
- Disorder in Aldehyde Group : Use SHELXL restraints (DFIX, SIMU) to model thermal motion .
- Twinned Crystals : Apply SHELXE to deconvolute overlapping reflections; confirm with Hooft parameter (|Y| < 0.05) .
Advanced: How do solvent effects modulate the compound’s electrochemical behavior?
Contradictory cyclic voltammetry results (e.g., reduction peaks in DMF vs. MeCN) are explained by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
